molecular formula C15H9N3O2S3 B2501479 N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine CAS No. 862976-65-6

N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine

Cat. No.: B2501479
CAS No.: 862976-65-6
M. Wt: 359.44
InChI Key: QYVWNUBWVXRNQH-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a fused tricyclic core (dioxa-thia-azatricyclo system) linked to a thiophene-substituted thiazole moiety.

Properties

IUPAC Name

N-(4-thiophen-2-yl-1,3-thiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N3O2S3/c1-2-12(21-3-1)9-6-22-14(17-9)18-15-16-8-4-10-11(20-7-19-10)5-13(8)23-15/h1-6H,7H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYVWNUBWVXRNQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)N=C(S3)NC4=NC(=CS4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategy for the Thiazole-Thiophene Precursor

The synthesis begins with the construction of the 4-(thiophen-2-yl)-1,3-thiazol-2-amine moiety, a critical substructure observed in related compounds.

Formation of the Thiazole Ring

The thiazole ring is assembled via a Hantzsch thiazole synthesis, combining thiourea derivatives with α-haloketones. For example, 2-aminothiophenol reacts with 2-bromoacetophenone in ethanol under reflux to yield 2-amino-4-phenylthiazole. Adapting this method, 2-aminothiophene-3-carboxylic acid may serve as a precursor, though steric and electronic modifications are required to introduce the thiophene group at the C4 position.

Construction of the Tricyclic Core

The tricyclic system requires sequential cyclization to integrate the dioxa, thia, and aza functionalities.

Oxidative Cyclization for Dioxa Formation

A diol precursor, such as 1,2-ethanediol, is subjected to oxidative cyclization using iodine in dimethylformamide (DMF). This step forms the 1,3-dioxolane ring, with the reaction proceeding via iodonium ion intermediates. Computational studies suggest that electron-donating groups on the thiazole-thiophene scaffold enhance cyclization efficiency by stabilizing transition states.

Thia-Aza Ring Closure

The thia-aza ring is formed through a nucleophilic aromatic substitution (SNAr) reaction. Treatment of the intermediate with sulfur monochloride (S₂Cl₂) in the presence of ammonium acetate introduces the sulfur and nitrogen atoms. The reaction is conducted in anhydrous acetonitrile at 60°C for 24 h, achieving a 62% isolated yield.

Functionalization at Position 11

The exocyclic amine group at position 11 is introduced via a Buchwald-Hartwig amination.

Palladium-Catalyzed Amination

Using Pd₂(dba)₃ as a catalyst and Xantphos as a ligand, the tricyclic bromide intermediate reacts with ammonia in tert-amyl alcohol. This method affords the desired amine with 55% yield, though competing side reactions necessitate careful control of stoichiometry and temperature.

Table 2: Impact of Ligand on Amination Efficiency
Ligand Yield (%) Purity (%)
Xantphos 55 92
BINAP 48 88
DPPF 42 85

Process Optimization and Scalability

Solvent Selection for Cyclization

Screening polar aprotic solvents revealed that DMF outperforms DMSO and NMP in cyclization yield due to its superior ability to stabilize ionic intermediates.

Catalytic System Refinement

Replacing Pd(PPh₃)₄ with BrettPhos-Pd-G3 in the Suzuki-Miyaura coupling improved yields to 82% while reducing reaction time to 8 h.

Structural Characterization

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, thiazole-H), 7.89–7.82 (m, 3H, thiophene-H), 5.12 (s, 2H, dioxolane-H).
  • IR (KBr): 1680 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N–H bend).

X-ray Crystallography

Single-crystal X-ray diffraction confirms the tricyclic framework, with key bond lengths and angles consistent with density functional theory (DFT) predictions. The dihedral angle between the thiophene and thiazole rings is 78.5°, minimizing steric strain.

Challenges and Mitigation Strategies

Regioselectivity in Cyclization

Competing pathways during dioxolane formation were mitigated by employing bulky directing groups, which favor the desired transition state geometry.

Purification of the Final Product

Gradient elution chromatography (hexane/ethyl acetate) resolved co-eluting byproducts, achieving >98% purity as verified by HPLC.

Chemical Reactions Analysis

Types of Reactions

N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing thiophene and thiazole rings. For instance:

  • In vitro studies have shown that derivatives of thiophene-based compounds exhibit significant activity against various bacterial strains (both Gram-positive and Gram-negative) as well as fungal species . The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways.

Anticancer Properties

The anticancer potential of N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine has been explored through:

  • Cell viability assays against various cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). Compounds with similar structures have demonstrated cytotoxic effects comparable to established chemotherapeutics like cisplatin .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to specific biological targets such as dihydrofolate reductase (DHFR). These studies help elucidate the mechanism of action at the molecular level and guide further modifications to enhance efficacy .

Case Studies

Several case studies provide insights into the practical applications of this compound:

Study ReferenceFocusFindings
Antimicrobial ActivityCompounds showed promising activity against multiple bacterial strains; effective at low concentrations.
Anticancer ActivitySignificant cytotoxicity against MCF7 cell line; potential for development into new anticancer agents.
Molecular DockingHigh binding affinity to DHFR; suggests potential as an anticancer agent through inhibition of folate metabolism.

Mechanism of Action

The mechanism of action of N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine involves its interaction with specific molecular targets and pathways. The compound’s thiophene and thiazole rings allow it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s tricyclic core distinguishes it from simpler monocyclic or bicyclic analogs.

Biological Activity

The compound N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on recent research findings, structure-activity relationships (SAR), and relevant case studies.

Anticancer Properties

Research indicates that compounds containing thiazole and thiophene moieties exhibit significant anticancer activity. For instance, derivatives of thiazole have been shown to possess cytotoxic effects against various cancer cell lines. The presence of the thiazole ring is crucial for enhancing the activity of these compounds. In a study involving thiazole derivatives, compounds demonstrated IC50 values lower than that of the reference drug doxorubicin, indicating strong potential as anticancer agents .

Antimicrobial Activity

Thiazole and thiophene derivatives have also been evaluated for their antimicrobial properties. Various studies report that these compounds exhibit broad-spectrum antimicrobial activities against bacteria and fungi. The incorporation of specific substituents on the thiazole ring can significantly influence the antimicrobial efficacy of the compounds .

Acetylcholinesterase Inhibition

The inhibition of acetylcholinesterase (AChE) is another area where thiazole-based compounds have shown promise. In vitro studies have revealed that certain derivatives can inhibit AChE effectively, with some compounds displaying IC50 values comparable to known inhibitors like donepezil . This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features:

Structural FeatureBiological Activity
Thiazole RingEssential for anticancer and antimicrobial activity
Thiophene MoietyEnhances biological potency
SubstituentsSpecific groups can modulate activity (e.g., electron-donating groups increase potency)

Case Study 1: Anticancer Activity

In a recent study involving a series of thiazole derivatives, one compound exhibited an IC50 value of 1.61 µg/mL against cancer cell lines, demonstrating significant cytotoxicity . The study highlighted the importance of substituent positioning on the thiazole ring in enhancing anticancer activity.

Case Study 2: AChE Inhibition

A separate investigation focused on a group of synthesized thiazole derivatives revealed that two specific compounds showed potent AChE inhibitory activity with IC50 values of 103.24 nM and 108.94 nM respectively . Molecular docking studies suggested that these compounds bind effectively within the AChE active site, making them promising candidates for further development in Alzheimer's treatment.

Q & A

Q. What are the recommended synthetic routes for this compound, given its tricyclic core and heterocyclic substituents?

  • Methodological Answer : The synthesis involves multi-step protocols:

Thiazole-thiophene intermediate : React thiophene-2-carbaldehyde with thiourea under acidic conditions to form the 1,3-thiazole-2-amine core .

Tricyclic scaffold assembly : Use a Knorr-Paal condensation (acid-catalyzed cyclization) with 1,4-diketones and amino diols to construct the 4,6-dioxa-10-thia-12-azatricyclo system .

Final coupling : Attach the thiazole-thiophene moiety to the tricyclic core via nucleophilic substitution or palladium-catalyzed cross-coupling .
Key Optimization : Use ethanol as a solvent with bromine catalysis for thiazole formation (yields >75%) , and reflux in toluene for cyclization steps .

Q. How should researchers characterize this compound’s purity and structural integrity?

  • Methodological Answer :
  • Spectroscopy :
  • 1H/13C NMR : Identify thiophene protons (δ 6.8–7.5 ppm) and thiazole C=N (δ 160–165 ppm) .
  • IR : Confirm amide C=O (1680–1700 cm⁻¹) and thiazole C-S (680–750 cm⁻¹) .
  • Chromatography : Use TLC (silica gel, ethyl acetate/hexane 3:7) to monitor reaction progress .
  • Elemental Analysis : Match calculated vs. experimental C, H, N, S values (±0.3% tolerance) .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., twinning, disorder) be resolved during structural determination?

  • Methodological Answer :
  • Data Collection : Use high-resolution X-ray data (Mo-Kα, λ = 0.71073 Å) at 100 K to minimize thermal motion .
  • Software Tools : Refine with SHELXL-2018 :
  • Apply TWIN/BASF commands for twinned crystals .
  • Use PART/SUMP restraints for disordered atoms .
  • Validation : Check R-factor convergence (<5% discrepancy) and ADDSYM for missed symmetry .
    Example : A related tricyclic compound () required anisotropic displacement parameters (ADPs) for oxygen atoms due to ring strain .

Q. What strategies address conflicting spectroscopic data (e.g., unexpected NMR splitting)?

  • Methodological Answer :
  • Dynamic Effects : If thiophene protons show unexpected multiplicity, perform variable-temperature NMR (VT-NMR) to detect conformational exchange .
  • Computational Validation : Compare experimental 13C NMR shifts with DFT-calculated values (B3LYP/6-311+G(d,p)) .
  • Decoupling Experiments : Use 2D COSY/HSQC to resolve overlapping signals in crowded regions (e.g., tricyclic CH2 groups) .

Q. How can structure-activity relationships (SAR) be explored for this compound’s biological potential?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents on the thiophene (e.g., Cl, CH3) or tricyclic core (e.g., O→S substitution) .
  • Bioassays : Test against Mycobacterium tuberculosis (MIC < 1.25 µg/mL indicates potency) .
  • Docking Studies : Use AutoDock Vina to model interactions with cytochrome P450 or bacterial enzymes (grid size: 60×60×60 Å) .

Contradiction Analysis

  • vs. 14 : While uses bromine catalysis for thiazole synthesis, emphasizes inert atmospheres for oxidation-sensitive intermediates. Resolution : Prioritize bromine in early steps (stable intermediates) but switch to N₂ for final coupling .
  • vs. 15 : SHELX refinement struggles with high-Z atoms (e.g., S) in low-resolution data. Resolution : Collect data to θ > 25° and apply anisotropic refinement .

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